Sodium 2,2,2-trifluoroethanolate

Vue d'ensemble

Description

Sodium 2,2,2-trifluoroethanolate is an organic metal compound with the chemical formula C2H2F3NaO. It is a colorless to pale yellow solid that is stable in air and soluble in water. This compound is known for its strong basic properties and is primarily used as a base catalyst in organic synthesis, particularly in esterification reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium 2,2,2-trifluoroethanolate is typically synthesized by reacting 2,2,2-trifluoroethanol with sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

2,2,2-Trifluoroethanol+Sodium→Sodium 2,2,2-trifluoroethanolate+Hydrogen gas

In laboratory settings, this compound can also be prepared by reacting 2,2,2-trifluoroethanol with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to manage the exothermic nature of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 2,2,2-trifluoroethanolate undergoes various chemical reactions, including:

Oxidation: The parent compound, 2,2,2-trifluoroethanol, can be oxidized to trifluoroacetic acid.

Substitution: It can react with hexachlorocyclotriphosphazene to yield cyclotriphosphazenes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hexachlorocyclotriphosphazene and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound include trifluoroacetic acid and various cyclotriphosphazenes, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Organic Synthesis

Sodium 2,2,2-trifluoroethanolate is primarily utilized as a strong base and nucleophile in organic synthesis. It facilitates various reactions, including:

- Esterification Reactions: Acts as a catalyst to promote the formation of esters from acids and alcohols.

- Synthesis of Trifluoroethoxyphosphazenes: Used in the production of fluorinated compounds significant in materials science and pharmaceuticals.

Electrochemical Applications

Recent studies have explored the role of this compound in:

- Sodium Metal Batteries: Its derivatives contribute to stable sodium deposition without dendrite formation, enhancing battery performance and safety . This application positions the compound as a critical component in advancing energy storage technologies.

Case Study 1: Peptide Stability Enhancement

Research has demonstrated that related compounds like 2,2,2-trifluoroethanol stabilize peptide structures by promoting intrapeptide hydrogen bonding. This stabilization is crucial for applications in biochemical systems where peptide integrity is essential.

Case Study 2: Catalytic Efficiency in Organic Synthesis

A study showcased this compound's effectiveness as a catalyst for ring-opening polymerization reactions. The compound exhibited significantly higher catalytic activity than traditional catalysts at low loadings, indicating its potential for efficient chemical transformations.

Mécanisme D'action

The mechanism by which sodium 2,2,2-trifluoroethanolate exerts its effects is primarily through its strong basic properties. It acts as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the deprotonation of acidic hydrogen atoms and the stabilization of reaction intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium trifluoroethoxide

- Sodium 1,1,1-trifluoroethoxide

- Ethanol, 2,2,2-trifluoro-, sodium salt

Uniqueness

Sodium 2,2,2-trifluoroethanolate is unique due to its strong basic properties and its ability to act as a nucleophile in organic synthesis. Compared to similar compounds, it offers higher reactivity and stability in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings .

Activité Biologique

Sodium 2,2,2-trifluoroethanolate (CAS Number: 420-87-1) is an organic metal compound characterized by its strong basic properties and nucleophilic behavior in organic synthesis. This compound is primarily used in chemical reactions such as esterification and as a catalyst in various synthetic processes. Understanding its biological activity is crucial for its application in medicinal chemistry and materials science.

- Molecular Formula: C₂H₂F₃NaO

- Molecular Weight: 122.022 g/mol

- Physical State: Colorless to pale yellow solid

- Solubility: Soluble in water

- Boiling Point: 74°C at 760 mmHg

- Flash Point: 29.4°C

This compound acts primarily as a strong base and nucleophile. Its mechanism involves the deprotonation of acidic hydrogen atoms and stabilization of reaction intermediates. This property allows it to facilitate the formation of new chemical bonds during various organic reactions, making it valuable in synthetic chemistry.

1. Stabilization of Peptides

Research has shown that 2,2,2-trifluoroethanol (TFE), a related compound, stabilizes certain peptide structures through preferential aggregation around the peptides. This effect enhances the stability of secondary structures such as alpha-helices and beta-sheets by promoting intrapeptide hydrogen bonding while maintaining hydrophobic interactions. This finding suggests potential applications of this compound in biochemical systems where peptide stability is critical .

2. Catalytic Applications

This compound has been employed as a catalyst in various organic synthesis reactions. For instance, it has been used to synthesize trifluoroethoxyphosphazenes and other fluorinated compounds that are significant in materials science and drug development . Its strong basicity makes it particularly effective in catalyzing reactions that require high reactivity.

3. Electrochemical Applications

The compound has been investigated for its role in sodium metal batteries. Its derivatives are being studied for their ability to contribute to stable sodium deposition without dendrite formation, which is a common issue in battery technology. This application highlights its importance not only in organic synthesis but also in energy storage solutions.

Comparative Analysis with Similar Compounds

| Compound | Basicity | Reactivity | Applications |

|---|---|---|---|

| This compound | High | High | Organic synthesis, electrochemistry |

| Sodium trifluoroethoxide | Moderate | Moderate | Organic synthesis |

| Sodium 1,1,1-trifluoroethoxide | Moderate | Moderate | Organic synthesis |

This compound demonstrates superior reactivity compared to similar compounds due to its unique structural attributes and stronger basicity .

Case Study 1: Peptide Stability Enhancement

In a study examining the effects of TFE on peptide stability, molecular dynamics simulations revealed that TFE enhances the stability of peptides by forming a protective layer around them. This layer displaces water molecules and promotes intrapeptide hydrogen bonding, thereby increasing the overall stability of the peptide structures under various conditions .

Case Study 2: Catalytic Efficiency in Organic Synthesis

A recent study highlighted the efficiency of this compound as a catalyst for ring-opening polymerization reactions. The results indicated that this compound exhibited significantly higher catalytic activity compared to traditional catalysts at low loadings, demonstrating its potential for efficient chemical transformations .

Propriétés

IUPAC Name |

sodium;2,2,2-trifluoroethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3O.Na/c3-2(4,5)1-6;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGMXYUAWZYTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

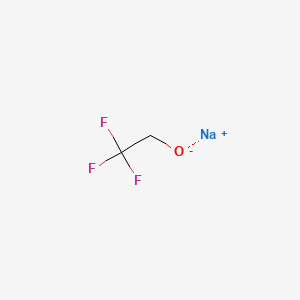

C(C(F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059960 | |

| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-87-1 | |

| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,2,2-trifluoroethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research article reveal about the synthesis of sodium 2,2,2-trifluoroethanolate?

A1: The research article titled "Attempts for the synthesis of sodium-2,2,2-trifluoroethanolate from sodium hydroxide and 2,2,2-trifluoroethanole" [] investigates different approaches to synthesize this compound. While the abstract doesn't provide specific results, the title suggests that the researchers explored reactions between sodium hydroxide and 2,2,2-trifluoroethanol to achieve the desired synthesis. Further details on the methods, successes, and challenges encountered would be found within the full text of the paper.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.